4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid
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Overview
Description
4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the pyrrolo[3,4-f]isoindole core: This step often involves cyclization reactions under controlled conditions.
Introduction of carboxyphenyl and dichloro groups: These functional groups are typically added through substitution reactions using appropriate reagents.
Final assembly and purification: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azobenzene-4,4’-dicarboxylic acid: Similar in structure but lacks the dichloro and pyrrolo[3,4-f]isoindole components.
4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but differs in the rest of the structure.
4-(Diphenylphosphino)benzoic acid: Contains a carboxyphenyl group but has a phosphine ligand instead of the pyrrolo[3,4-f]isoindole core.
Uniqueness
4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Cl2N2O8/c25-17-13-14(20(30)27(19(13)29)11-5-1-9(2-6-11)23(33)34)18(26)16-15(17)21(31)28(22(16)32)12-7-3-10(4-8-12)24(35)36/h1-8H,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMLQPBEZRBBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Cl2N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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